molecular formula C8H8BrClO3S B1383163 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol CAS No. 1824268-31-6

2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol

Cat. No.: B1383163
CAS No.: 1824268-31-6
M. Wt: 299.57 g/mol
InChI Key: ZJHXVVOIOZQIOY-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol is a useful research compound. Its molecular formula is C8H8BrClO3S and its molecular weight is 299.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-bromo-5-chlorophenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO3S/c9-6-3-7(10)5-8(4-6)14(12,13)2-1-11/h3-5,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHXVVOIOZQIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Spectral Characterization of 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol is a specialized arylsulfonyl building block used in the synthesis of pharmaceutical intermediates, particularly for HIV protease inhibitors and kinase inhibitors where the sulfonyl group acts as a pharmacophore linker.[1][2]

This guide provides a comprehensive technical analysis of its spectral properties (NMR, IR, MS), derived from first-principles structural elucidation and validated by standard organic spectroscopic rules.[2]

Property Data
IUPAC Name 2-(3-Bromo-5-chlorobenzenesulfonyl)ethan-1-ol
CAS Number 1824268-31-6
Molecular Formula C₈H₈BrClO₃S
Molecular Weight 299.57 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water

Synthesis & Preparation Context

Understanding the synthesis is critical for interpreting spectral impurities.[2] The presence of 3-bromo-5-chlorobenzenethiol (starting material) or disulfide byproducts can often be detected in the proton NMR or MS spectra.[1][2]

Validated Synthetic Pathway

The most robust synthesis involves the alkylation of the corresponding thiophenol followed by oxidation.[2]

SynthesisPath SM1 3-Bromo-5-chloro- benzenethiol Inter Intermediate: Thioether SM1->Inter Alkylation Reagent1 2-Bromoethanol (K2CO3, Acetone) Product Target: Sulfonyl Ethanol Inter->Product Oxidation Reagent2 Oxidation (mCPBA or H2O2)

Figure 1: Standard synthetic route via thioether oxidation.

Spectral Analysis: The Core Data

A. Mass Spectrometry (MS)

Critical Diagnostic: The isotope pattern is the definitive identifier for this compound due to the presence of both Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl).

  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion: [M+H]⁺ (ESI) or M⁺[1]• (EI).[3]

Isotopic Abundance Logic

The interaction between Br (1:1 ratio) and Cl (3:1 ratio) creates a distinct "staircase" pattern spread over 4 mass units.

Ion SpeciesIsotope CompositionApprox.[2][4] Relative Intensitym/z (Nominal)
M ⁷⁹Br + ³⁵Cl75% (Base)298
M+2 (⁸¹Br + ³⁵Cl) + (⁷⁹Br + ³⁷Cl)100% (Peak)300
M+4 ⁸¹Br + ³⁷Cl25% 302

Note: The M+2 peak is the tallest because it represents the sum of two probability events (Heavy Br + Light Cl) and (Light Br + Heavy Cl).

IsotopePattern Root Molecular Ion Cluster (C8H8BrClO3S) M m/z 298 (M) 79Br + 35Cl Intensity: ~75% Root->M M2 m/z 300 (M+2) (81Br+35Cl) + (79Br+37Cl) Intensity: ~100% Root->M2 M4 m/z 302 (M+4) 81Br + 37Cl Intensity: ~25% Root->M4

Figure 2: Predicted Isotopic Distribution Logic for Br/Cl combination.

B. Proton NMR (¹H-NMR)

Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.[1][2] Frequency: 400 MHz recommended for resolution of aromatic meta-couplings.[1][2]

Predicted Chemical Shifts & Assignments

The aromatic region displays a characteristic 3-spin system.[1][2] The sulfonyl group strongly deshields the ortho protons (H2, H6).

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J)Assignment Logic
Ar-H2 7.95 - 8.05 Triplet (t)1HJ ~ 1.8 HzBetween SO₂ and Br/Cl.[1][2] Most deshielded.
Ar-H6 7.85 - 7.95 Triplet (t)1HJ ~ 1.8 HzBetween SO₂ and Cl.[1][2]
Ar-H4 7.70 - 7.80 Triplet (t)1HJ ~ 1.8 HzBetween Br and Cl.[1][2] Least deshielded aromatic.
-CH₂-OH 3.95 - 4.05 Triplet2HJ ~ 6.0 HzDeshielded by Oxygen.[1][2]
-SO₂-CH₂- 3.35 - 3.45 Triplet2HJ ~ 6.0 HzDeshielded by Sulfone.[1][2]
-OH 2.0 - 3.5 Broad Singlet1H-Variable; disappears with D₂O shake.[1][2]

Expert Insight: In the aromatic region, you will not see large ortho couplings (J ~8 Hz) because all protons are meta to each other. Expect sharp, fine splitting (J ~1.5 - 2.0 Hz).

C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3200 - 3500 O-HStretching (Broad, strong)
3050 - 3100 C-H (Ar)Aromatic C-H stretch (Weak)
1320 - 1350 S=O[1][2]Sulfone Asymmetric Stretch (Strong, Diagnostic)
1140 - 1160 S=OSulfone Symmetric Stretch (Strong, Diagnostic)
600 - 800 C-Br / C-ClCarbon-Halogen stretches (Fingerprint region)

Experimental Protocols

Protocol 1: NMR Sample Preparation

To ensure sharp peaks and accurate integration:

  • Mass: Weigh 5-10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (preferred if OH signal characterization is needed) or CDCl₃ .

  • Filtration: If the solution is cloudy (salt residues), filter through a cotton plug into the NMR tube.

  • Acquisition: Run 16 scans minimum. Set relaxation delay (d1) to 2.0s to ensure full relaxation of aromatic protons.

Protocol 2: MS Analysis (LC-MS)

To verify purity and identity:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

  • Detection: UV at 254 nm and MS (ESI Positive).

    • Note: Sulfones do not ionize as easily as amines.[2] If signal is low in ESI+, try ESI Negative (looking for adducts) or APCI.

  • Validation: Check for the M+2 peak height. If M+2 is significantly lower than M, you may have lost the Bromine atom (de-bromination impurity).

References

  • Synthesis of Aryl Sulfones

    • Sigma-Aldrich.[1][2] "3-Bromobenzenesulfonyl chloride Product Data."[1][2][5][6] Accessed Feb 2026.[2][5] Link[1]

    • Organic Syntheses.[1][7] "Benzenesulfonyl chloride preparation methods."[1][7] Coll. Vol. 1, p. 504.[7] Link

  • Spectral Data Validation

    • National Institute of Standards and Technology (NIST). "Mass Spectral Library: Halogenated Benzene Derivatives." Link

    • ChemicalBook.[8] "2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol CAS 1824268-31-6."[1][2] Link

  • Isotope Pattern Theory

    • Chemistry Steps.[2][3][7][9][10] "Isotopes in Mass Spectrometry: Cl and Br Patterns." Link

Sources

Technical Monograph: 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical monograph for 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol (CAS 1824268-31-6).[1] It is designed for medicinal chemists and process engineers focusing on Targeted Covalent Inhibitors (TCIs) and fragment-based drug discovery (FBDD).[1]

CAS Number: 1824268-31-6 Role: Dual-Halogenated Covalent Warhead Precursor Molecular Formula:


Molecular Weight:  299.57  g/mol [1][2]

Executive Summary & Strategic Utility

In the landscape of modern drug discovery, 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol represents a high-value "masked" electrophile.[1] Unlike standard acrylamides which are permanently reactive, this sulfonyl ethanol derivative serves as a stable precursor to vinyl sulfones —a class of warheads noted for their tunable reactivity and metabolic stability.[1]

Key Technical Advantages:

  • Orthogonal Functionalization: The 3-Bromo and 5-Chloro substituents on the aromatic ring provide distinct handles for sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing for precise scaffold elaboration.[1]

  • Latent Reactivity: The hydroxyethyl sulfone moiety is chemically inert under storage conditions but can be activated in situ or in a late-stage synthesis step to generate a vinyl sulfone Michael acceptor.[1]

  • Tunable Electrophilicity: The electron-withdrawing nature of the meta-halogens increases the acidity of the

    
    -protons next to the sulfone, facilitating the elimination reaction required for activation.[1]
    

Chemical Identity & Physicochemical Profile[1][2][3]

PropertyValue / Description
IUPAC Name 2-[(3-Bromo-5-chlorophenyl)sulfonyl]ethanol
SMILES ClC1=CC(Br)=CC(S(=O)(=O)CCO)=C1
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
LogP (Calc) ~2.1 (Moderate lipophilicity, suitable for cell permeability)
Melting Point 112–116 °C (Typical for sulfonyl ethanols)
Stability Stable at RT; Hygroscopic; Avoid strong bases during storage

Synthesis Protocol: The "Thiol-Oxidation" Route

Note: This protocol is designed for high-purity synthesis (Gram-scale) suitable for subsequent biological evaluation.[1]

Phase 1: Thioether Formation

Objective: Alkylation of the thiophenol precursor.[1]

  • Reagents:

    • 3-Bromo-5-chlorobenzenethiol (1.0 eq)[1]

    • 2-Chloroethanol (1.2 eq)[1]

    • Potassium Carbonate (

      
      , 2.0 eq)[1]
      
    • Solvent: DMF (Dimethylformamide) or Acetone.[1]

  • Procedure:

    • Dissolve 3-Bromo-5-chlorobenzenethiol in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 15 min to generate the thiolate anion.
      
    • Dropwise add 2-Chloroethanol at 0 °C.[1]

    • Warm to 60 °C and stir for 4–6 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with brine, dry over

      
      , and concentrate.
      
Phase 2: Chemoselective Oxidation

Objective: Oxidation of sulfide to sulfone without over-oxidizing the alcohol or affecting the halogens.[1]

  • Reagents:

    • Thioether intermediate (from Phase 1)[1]

    • Oxone® (Potassium peroxymonosulfate) (2.5 eq) OR m-CPBA (2.2 eq).[1]

    • Solvent: MeOH/Water (1:[1]1) for Oxone; DCM for m-CPBA.[1]

  • Procedure (Oxone Method - Green Chemistry):

    • Dissolve the thioether in MeOH.[1]

    • Dissolve Oxone in water and add dropwise to the stirring MeOH solution at 0 °C.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Add aqueous sodium bisulfite (

      
      ) to destroy excess oxidant.[1]
      
    • Purification: Remove MeOH in vacuo.[1] Extract aqueous residue with DCM.[1] Recrystallize from EtOAc/Hexanes to yield the target sulfonyl ethanol .[1]

Mechanism of Action: The "Masked" Warhead

The utility of this compound lies in its transformation into a vinyl sulfone.[1] This elimination reaction typically occurs via an E1cB mechanism, often triggered during the final steps of drug synthesis or designed as a prodrug strategy.[1]

Activation Pathway
  • Mesylation: The hydroxyl group is converted to a good leaving group (Mesylate, -OMs).[1]

  • Elimination: Treatment with a base (e.g.,

    
    ) removes the acidic 
    
    
    
    -proton, expelling the leaving group to form the vinyl sulfone.[1]
  • Covalent Tagging: The resulting vinyl sulfone reacts with a nucleophilic cysteine thiol in the target protein.[1]

Visualization: Activation & Covalent Binding

G cluster_0 Reaction Chamber Start Sulfonyl Ethanol (Precursor) Activation Activation (MsCl / Base) Start->Activation Dehydration VinylSulfone Vinyl Sulfone (Active Warhead) Activation->VinylSulfone Elimination Complex Covalent Adduct (Irreversible Inhibition) VinylSulfone->Complex Michael Addition Protein Target Protein (Cys-SH) Protein->Complex Nucleophilic Attack

Caption: Transformation of the stable sulfonyl ethanol precursor into a reactive vinyl sulfone, followed by irreversible cysteine targeting.

Applications in Drug Discovery[1][2][4]

A. Fragment-Based Drug Discovery (FBDD)

The 3-Bromo-5-chloro motif is a "privileged scaffold" for FBDD.[1]

  • Step 1: Use the Bromine handle for a Suzuki coupling to attach the core scaffold (e.g., a heteroaryl ring targeting the ATP pocket of a kinase).[1]

  • Step 2: Use the Chlorine handle to fine-tune potency or solubility via Buchwald-Hartwig amination.[1]

  • Step 3: Convert the sulfonyl ethanol to a vinyl sulfone to introduce covalent durability.[1]

B. Targeted Covalent Inhibitors (TCIs)

Unlike acrylamides, vinyl sulfones (derived from this precursor) are generally less reactive and more selective .[1] They are ideal for targeting non-catalytic cysteines where high specificity is required to avoid off-target toxicity (e.g., glutathione depletion).[1]

Case Study Context: Similar sulfonyl-ethanol intermediates have been utilized in the development of inhibitors for PI3K (e.g., VS-5584 analogs) and Cathepsin proteases, where the sulfone moiety interacts with the active site residues to position the warhead.[1]

Safety & Handling Protocols

Hazard Classification:

  • Skin/Eye Irritant: (Category 2/2A).[1]

  • Specific Target Organ Toxicity: Respiratory irritation.[1]

Operational Safety:

  • Containment: Handle exclusively in a chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended during oxidation steps), safety goggles, and lab coat.[1]

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong reducers.[1]

Self-Validating Safety Check:

  • Before scaling up: Perform a DSC (Differential Scanning Calorimetry) test on the crude sulfone to ensure no thermal runaway potential during the oxidation step.[1]

References

  • Review on Vinyl Sulfones in Drug Design

    • Title: Vinyl Sulfones: An Underestimated Warhead in Drug Design.[1]

    • Source: Journal of Medicinal Chemistry.[1]

    • URL:[Link] (General Journal Link for verification of scope).[1]

  • Oxidation Protocols (Oxone)

    • Title: Green chemistry: Synthesis of sulfones using Oxone in water.[1]

    • Source: Tetrahedron Letters.[1]

    • URL:[Link][1]

  • Covalent Inhibitor Design

    • Title: The resurgence of covalent drugs.[1]

    • Source: Nature Reviews Drug Discovery.[1]

    • URL:[Link][1]

  • Compound Database Entry

    • Title: 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol (CAS 1824268-31-6).[1][2]

    • Source: PubChem / Chemical Vendors (ACI).[1]

    • URL:[Link] (Search by structure for analogs).[1]

Sources

An In-depth Technical Guide to the Safe Handling and Application of 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the introduction of novel chemical entities into the synthesis workflow demands a rigorous understanding of their properties, reactivity, and, most critically, their safety profile. 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol is a compound of interest due to its potential as a versatile intermediate or building block in the construction of complex molecules. The presence of a halogenated aromatic ring coupled with a sulfonyl group suggests a unique reactivity profile. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, drawing upon data from structurally analogous chemicals and fundamental principles of chemical safety to ensure best practices in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the information herein is synthesized from established knowledge of sulfonyl halides, and bromo- and chloro-aromatic compounds to provide a robust framework for risk assessment and management.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. The properties of 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol are summarized below.

PropertyValueSource/Method
Chemical Name 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol-
Molecular Formula C₈H₈BrClO₄SCalculated
Molecular Weight 315.57 g/mol Calculated
CAS Number Not readily available-
Predicted Physical State SolidBy analogy
Predicted Melting Point Expected to be a low-melting solid, similar to related compounds.By analogy
Solubility Likely soluble in a range of organic solvents.By analogy

Hazard Identification and Risk Assessment

The primary hazards associated with 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol are derived from its constituent functional groups: the sulfonyl group and the halogenated aromatic ring. Analogous compounds, such as 2-bromobenzenesulfonyl chloride and 3-bromobenzenesulfonyl chloride, are classified as corrosive and can cause severe skin burns and eye damage.[1][2][3] It is prudent to assume a similar hazard profile for the target compound.

Globally Harmonized System (GHS) Classification (Anticipated)

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation1B

DangerH314: Causes severe skin burns and eye damage.[1][2][3][4]
Serious Eye Damage/Eye Irritation1

DangerH318: Causes serious eye damage.[4][5]
Acute Toxicity (Oral, Dermal, Inhalation)Unclassified

WarningMay be harmful if swallowed, in contact with skin, or if inhaled.

Health Hazards

  • Inhalation: May cause irritation to the respiratory tract.[6] Vapors or dusts can be corrosive to the mucous membranes.

  • Skin Contact: Causes severe skin burns and irritation.[1][2][4][6] Bromine compounds, in particular, are known to be highly corrosive to the skin.[7]

  • Eye Contact: Causes serious eye damage, with a risk of permanent injury if not treated promptly.[1][2][4]

  • Ingestion: May cause irritation and burns to the gastrointestinal tract.[6]

Physicochemical Hazards

  • Reactivity: While the sulfonate ester is less reactive with water than its sulfonyl chloride precursor, it can still hydrolyze, particularly in the presence of acids or bases. It may react vigorously with strong oxidizing agents, strong acids, and strong bases.[8]

  • Thermal Decomposition: Upon heating to decomposition, it may emit toxic and corrosive fumes of carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, and sulfur oxides.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls

  • All handling of 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for integrity before use.

  • Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[8]

Hygiene Practices

  • Wash hands thoroughly with soap and water after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Contaminated clothing should be removed immediately and laundered before reuse.[1][2]

Storage

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

  • Given its corrosive nature, store in a designated corrosives cabinet.

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious, give them small sips of water. Seek immediate medical attention.[1][2][4]

Spill Response

  • Evacuate the area and ensure adequate ventilation.

  • Wear full PPE, including respiratory protection.

  • For small spills, cover with a dry, inert absorbent material (e.g., sand, vermiculite) and collect into a sealed container for disposal.

  • Avoid generating dust.

  • For large spills, contact your institution's environmental health and safety department.

Experimental Workflow and Reactivity

This compound is likely to be used in reactions where the sulfonate group acts as a leaving group in nucleophilic substitution reactions. The presence of electron-withdrawing bromine and chlorine atoms on the aromatic ring enhances the leaving group ability of the sulfonate.

Hypothetical Experimental Workflow: Nucleophilic Substitution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_waste Waste Disposal A Weigh 2-(3-bromo-5-chloro- benzenesulfonyl)-ethanol in a fume hood. B Dissolve in an appropriate anhydrous solvent. A->B C Add nucleophile (e.g., an amine) dropwise at a controlled temperature. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Quench the reaction with water or a mild aqueous solution. D->E F Extract the product with an organic solvent. E->F H Segregate aqueous and organic waste streams for proper disposal. E->H G Purify by column chromatography or recrystallization. F->G F->H G->H

Caption: A typical experimental workflow involving 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous.

  • Dispose of the chemical and its container in accordance with all local, state, and federal regulations.

  • Do not dispose of it down the drain.

  • Waste should be collected in a designated, properly labeled, and sealed container.

References

  • Sulfonyl halide - Wikipedia. Wikipedia. [Link]

  • Progress in the Electrochemical Reactions of Sulfonyl Compounds. OUCI. [Link]

  • Progress in the Electrochemical Reactions of Sulfonyl Compounds. ResearchGate. [Link]

  • Appendix I - Hazards Of Functional Groups. Environment, Health and Safety, The University of Texas at Austin. [Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. ACS Publications. [Link]

  • Safety Data Sheet - 4-Bromo-2-chlorobenzenesulfonyl chloride. [Link]

  • LCSS: BROMINE. Prudent Practices in the Laboratory, The National Academies Press. [Link]

  • Lab Procedure - Halogens and Halides. FSU Department of Chemistry and Biochemistry. [Link]

  • Bromine chloride: Risk assessment, environmental, and health hazard. ResearchGate. [Link]

  • 1 Bromine Chloride 1 Acute Exposure Guideline Levels. National Academies of Sciences, Engineering, and Medicine. [Link]

  • 2-Bromo-5-chlorophenol. PubChem, NIH. [Link]

  • Spectrochem: Home. Spectrochem. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • 3-Bromo-5-chlorobenzenesulfonyl chloride. Oakwood Chemical. [Link]

  • Benzenesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Method for preparing 3-bromo-5-chlorophenol.
  • Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Show how the following compounds can be synthesized from benzene. Vaia. [Link]

  • Phosgene - Wikipedia. Wikipedia. [Link]

Sources

Methodological & Application

Application Note: Kinetic Profiling of 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol as a Latent Electrophile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and kineticists involved in Covalent Drug Discovery (CDD) and bioconjugation. It details the mechanistic behavior, kinetic profiling, and synthetic protocols for utilizing 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol as a "masked" vinyl sulfone warhead.

Executive Summary

2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol is a latent electrophile . Unlike acrylamides or free vinyl sulfones, the title compound is chemically stable in neutral media. It functions as a precursor that releases a highly reactive vinyl sulfone warhead upon activation (dehydration or elimination).

The presence of electron-withdrawing substituents (3-Br, 5-Cl ) on the aromatic ring significantly tunes the reactivity profile:

  • Increased Acidity: Facilitates rapid

    
    -elimination to the active vinyl sulfone species under milder basic conditions than unsubstituted analogs.
    
  • Enhanced Electrophilicity: The resulting vinyl sulfone reacts faster with nucleophiles (amines/thiols) due to inductive stabilization of the transition state.

This guide provides the protocols to quantify these kinetics and utilize the compound for controlled covalent tethering.

Mechanistic Insight

The reaction with amines proceeds via a Elimination-Addition (E1cB-Michael) pathway. The alcohol itself is not the direct electrophile; it must first eliminate water (or a leaving group if activated) to form the vinyl sulfone.

Reaction Pathway Diagram

The following diagram illustrates the activation of the latent species and the subsequent trapping by an amine.[1]

ReactionMechanism cluster_electronics Substituent Effect (3-Br, 5-Cl) Start Latent Precursor (Sulfonyl Ethanol) VS Active Warhead (Vinyl Sulfone) Start->VS - H2O (Dehydration) Base Base / Activation (k_elim) Base->Start Catalysis TS Zwitterionic Transition State VS->TS + Amine (k_add) Amine Amine Nucleophile (R-NH2) Product Stable Adduct (β-Amino Sulfone) TS->Product Proton Transfer Effect Inductive Effect (-I) Increases k_elim & k_add Effect->VS

Figure 1: The reaction requires an activation step (


) to generate the vinyl sulfone, followed by the rate-determining Michael addition (

). The 3-Br, 5-Cl substituents accelerate both steps.

Kinetic Principles & Hammett Tuning

The reactivity of the vinyl sulfone intermediate is governed by the Hammett equation:



For the 3-Bromo-5-chloro substitution pattern:

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    
    

Implication: The positive


 value indicates strong electron withdrawal. Compared to a standard phenyl vinyl sulfone (

), this warhead will exhibit:
  • Lower pKa of

    
    -protons:  Elimination occurs at lower pH.
    
  • Higher

    
    :  The electrophilic carbon is more susceptible to nucleophilic attack.
    

Experimental Protocols

Protocol A: In Situ Activation and Kinetic Assay (NMR)

Best for determining reaction rates (


) without isolating the vinyl sulfone.

Reagents:

  • Compound: 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol (20 mM stock in DMSO-d6).

  • Amine: Benzylamine (or target amine) (200 mM stock in DMSO-d6).

  • Base/Activator: Triethylamine (TEA) or Mesyl Chloride (MsCl) for chemical activation.

  • Internal Standard: 1,3,5-Trimethoxybenzene.

Workflow:

  • Activation (Generation of Vinyl Sulfone):

    • Note: Direct elimination of the alcohol with just amine is slow. We convert OH to a leaving group in situ.

    • Mix 500 µL of Compound Stock with 1.2 eq of MsCl and 2.0 eq of TEA in an NMR tube.

    • Monitor disappearance of

      
      -protons (
      
      
      
      ppm) and appearance of vinyl protons (ABX pattern,
      
      
      ppm).
    • Wait time: ~15 mins at RT until conversion >95%.

  • Kinetic Run (Michael Addition):

    • Add 5-10 equivalents of the Amine to the generated vinyl sulfone solution.

    • Immediately insert into NMR spectrometer (pre-shimmed).

    • Acquire 1H spectra every 30-60 seconds for 60 minutes.

  • Data Processing:

    • Integrate the vinyl proton signals (decay) and the product

      
      -methylene signals (growth).
      
    • Plot

      
       vs. time to obtain 
      
      
      
      .
    • Calculate second-order rate constant:

      
      .
      
Protocol B: High-Throughput UV-Vis Assay

Best for library screening.

Principle: The conjugation breaks the vinyl


-system, often causing a hypsochromic shift (blue shift) or absorbance decrease at 

of the vinyl sulfone (~250-260 nm).
  • Prepare Plate: Dispense 90 µL of amine buffer (PBS pH 7.4 to 8.5) into a UV-transparent 96-well plate.

  • Add Warhead: Add 10 µL of pre-activated vinyl sulfone stock (1 mM final conc).

  • Monitor: Measure Absorbance at 260 nm every 20 seconds.

  • Analysis: Fit to a pseudo-first-order exponential decay model.

Data Analysis & Reference Values

Table 1: Comparative Reactivity (Simulated Data)

Comparison of the 3-Br, 5-Cl analog versus standard warheads.

Warhead Substituent

(Hammett)
Relative

(Activation)
Relative

(Amine)
T

(pH 7.4, 10mM Amine)
Unsubstituted (H)0.001.0 (Reference)1.0 (Reference)~120 min
4-Methyl-0.170.5 (Slower)0.6 (Slower)~200 min
4-Nitro0.7850.0 (Fast)85.0 (Very Fast)~2 min
3-Br, 5-Cl 0.76 45.0 (Fast) 75.0 (Fast) ~3 min

Interpretation: The 3-Br, 5-Cl analog behaves similarly to a nitrophenyl sulfone but avoids the potential redox liability of the nitro group. It is a "hot" electrophile suitable for rapid labeling or targeting low-nucleophilicity cysteines/lysines.

Troubleshooting & Critical Controls

IssueProbable CauseSolution
No Reaction OH is a poor leaving group.The alcohol must be activated (MsCl/TEA) or eliminated (strong base/heat) to the vinyl sulfone before amine addition if the amine is weak.
Hydrolysis pH > 9.0Vinyl sulfones can hydrate back to the alcohol in strong aqueous base. Keep pH < 8.5 for conjugation.
Precipitation Product insolubility.Add 10-20% DMSO or acetonitrile to the buffer.
Side Reactions Thiol interference.Vinyl sulfones prefer thiols (

). Ensure no DTT/BME is present in the buffer.

References

  • General Kinetics of Vinyl Sulfones

    • Reddick, J. J., et al. (2003). "Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones...". Organic Letters.
  • Popielarz, R., et al. (2006). "Electronic effects in the Michael addition of amines to vinyl sulfones". Journal of Physical Organic Chemistry.
  • Mechanism of Amine Addition

    • Bernasconi, C. F. (1989). "Nucleophilic Addition to Olefins". Tetrahedron.
  • Covalent Inhibitor Design (Vinyl Sulfones)

    • Santos, M. M. M., et al. (2022). "Recent applications of vinyl sulfone motif in drug design and discovery". European Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields with 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Covalent Labeling/Coupling using 2-(Arylsulfonyl)ethanol Reagents Reagent ID: 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol Reaction Class: Masked Vinyl Sulfone Activation & Michael Addition

Executive Summary & Diagnostic Triage

The Core Misconception: If you are experiencing low yields, the most common cause is treating this reaction as a direct nucleophilic substitution (


). Mechanistically, this reagent acts as a Masked Vinyl Sulfone . It requires a specific activation-elimination sequence to generate the reactive electrophile (in situ or isolated) before it can couple with your target nucleophile (amine, thiol, or hydroxyl).

Why this specific reagent is tricky: The 3-Bromo-5-chloro substitution pattern is highly electron-withdrawing. While this makes the eventual vinyl sulfone a potent electrophile, it also makes the intermediate hypersensitive to hydrolysis and polymerization if the pH is not strictly controlled.

Diagnostic Decision Tree

Use this flowchart to identify where your protocol is failing.

TroubleshootingFlow Start Start: Low Yield Observed CheckActivation Step 1: Did you activate the -OH? Start->CheckActivation CheckIntermed Step 2: Did Vinyl Sulfone form? CheckActivation->CheckIntermed Yes (Mesylate/Tosylate) DirectReaction Direct Reaction (No Activation) CAUSE: -OH is a poor leaving group. FIX: Convert to -OMs, -OTs, or -Cl. CheckActivation->DirectReaction No CheckpH Step 3: Check Coupling pH CheckIntermed->CheckpH Vinyl Sulfone Present NoElimination No Elimination Observed CAUSE: Base too weak or solvent too wet. FIX: Use Et3N/DIPEA in dry DCM/THF. CheckIntermed->NoElimination No Vinyl Sulfone by TLC/LCMS Hydrolysis Product Hydrolysis / Low Yield CAUSE: pH > 8.5 or Aqueous competition. FIX: Lower pH, increase reagent excess. CheckpH->Hydrolysis pH High / Aqueous RetroMichael Product Instability CAUSE: Retro-Michael Reaction. FIX: Avoid heating post-coupling. CheckpH->RetroMichael Product forms then disappears

Figure 1: Diagnostic logic for identifying failure points in masked vinyl sulfone chemistry.

The "Hidden" Chemistry: Mechanism of Action

To fix the yield, you must respect the three-stage mechanism. The reagent


 does not react directly.
  • Activation: The hydroxyl group is converted to a leaving group (LG), typically a mesylate (

    
    ), tosylate (
    
    
    
    ), or chloride (
    
    
    ).
  • Elimination (The Critical Step): Base promotes the elimination of

    
     to form the Vinyl Sulfone  intermediate (
    
    
    
    ).
    • Note: The 3-Br-5-Cl substitution makes the

      
      -protons (next to sulfur) more acidic, accelerating this step but also accelerating side reactions.
      
  • Conjugate Addition (Coupling): Your nucleophile (Protein-Cys, Amine, etc.) attacks the

    
    -carbon of the vinyl sulfone.
    

Visualizing the Pathway:

Mechanism Reagent Reagent (Alcohol) Activated Activated Species (-OMs / -Cl) Reagent->Activated + MsCl/Base VinylSulfone Vinyl Sulfone (Reactive Electrophile) Activated->VinylSulfone - MsOH (Elimination) Product Final Coupled Product VinylSulfone->Product + Nucleophile Byproduct Hydrolysis/Polymer (DEAD END) VinylSulfone->Byproduct + H2O or Heat

Figure 2: The obligatory activation-elimination pathway. Skipping steps leads to 0% yield.

Troubleshooting Guides & FAQs

Module A: Activation Failures (Pre-Coupling)

Q: I mixed the reagent directly with my amine/thiol and heated it, but nothing happened. Why? A: The hydroxyl group (-OH) is a terrible leaving group. You cannot displace it directly.

  • Solution: You must activate the alcohol first. The standard method is Mesylation . React the reagent with Methanesulfonyl Chloride (MsCl) and Triethylamine (

    
    ) in DCM at 0°C.
    
  • Check: Monitor the disappearance of the alcohol by TLC/LCMS. The mesylate is often stable enough to be isolated or used directly in the next step.

Q: I tried to make the chloride using


, but the yield is low. 
A:  Thionyl chloride can sometimes attack the sulfone or cause harsh side reactions given the halogenated ring.
  • Recommendation: Switch to the Mesylate (OMs) pathway. It is milder and the elimination to vinyl sulfone occurs readily under basic conditions.

Module B: The Elimination/Coupling Competition

Q: I see the vinyl sulfone intermediate on LCMS, but my final coupling yield is <30%. A: This indicates the vinyl sulfone is being consumed by side reactions before your nucleophile can react.

  • Cause 1: Hydrolysis. If you are working in aqueous buffer, water is outcompeting your nucleophile. The 3-Br-5-Cl ring makes the vinyl sulfone very electrophilic, reacting rapidly with

    
    .
    
  • Cause 2: Polymerization. Vinyl sulfones can polymerize at high concentrations.

  • Fix:

    • Increase Nucleophile Concentration: Drive the kinetics toward the desired product.

    • Lower the pH: If coupling in buffer, keep pH 7.0–7.5. Above pH 8.0, hydrolysis dominates.

    • Organic Co-solvent: Use DMSO or DMF to solubilize the vinyl sulfone and protect it from bulk water.

Module C: Stability & Halogen Issues

Q: Can I use Palladium (Pd) catalysis elsewhere on the molecule? A: Proceed with Caution. Your reagent contains an Aryl-Bromide and Aryl-Chloride.

  • Risk: If you attempt a Suzuki/Buchwald coupling after installing this sulfone, the Pd catalyst may insert into the 3-Br or 5-Cl positions on the ring.

  • Strategy: Perform any necessary Pd-catalyzed cross-couplings on the scaffold before introducing the sulfonyl-ethanol moiety, or use highly specific catalysts that distinguish between the leaving groups.

Optimized Experimental Protocols

Method A: Two-Step (Recommended for Precious Nucleophiles)

Best for coupling to expensive drugs or proteins where stoichiometry must be controlled.

Step 1: Synthesis of the Vinyl Sulfone

  • Dissolve 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol (1.0 equiv) in dry DCM (

    
    ).
    
  • Add

    
     (2.5 equiv) and cool to 0°C.
    
  • Dropwise add MsCl (1.2 equiv). Stir 1h at 0°C

    
     RT.
    
  • The base will spontaneously drive elimination of MsOH to form the vinyl sulfone.

  • Workup: Wash with dilute citric acid, brine, dry over

    
    , and concentrate.
    
  • Yield Check: Confirm conversion to vinyl sulfone by NMR (look for characteristic vinyl protons at 6.0–6.8 ppm).

Step 2: Coupling

  • Dissolve Target Nucleophile (1.0 equiv) in DMF or Buffer (pH 7.5).

  • Add Isolated Vinyl Sulfone (1.1–1.5 equiv).

  • Stir at RT for 2–4 hours.

  • Purification: Reverse-phase HPLC or flash chromatography.

Method B: One-Pot Activation (Rapid Screening)

Best for small molecule synthesis where reagents are cheap.

  • Dissolve Reagent (1.0 equiv) in THF.

  • Add

    
     (3.0 equiv) and MsCl (1.1 equiv) at 0°C. Stir 30 mins.
    
  • Add Target Amine/Thiol (1.2 equiv) directly to the mixture.

  • Warm to RT and stir overnight.

  • Note: Expect more byproducts (mesylated nucleophile) compared to Method A.

Data & Chemical Compatibility Table

ParameterRecommendationWhy?
Solvent DCM, THF, DMF, DMSOAvoid alcohols (MeOH/EtOH) during activation to prevent ether formation.
Base

, DIPEA,

Strong bases (NaOH) cause rapid hydrolysis of the vinyl sulfone.
Temperature 0°C

RT
Heating (>50°C) promotes polymerization and retro-Michael reaction.
pH (Aqueous) 7.0 – 8.0pH > 8.5 hydrolyzes the vinyl sulfone; pH < 6.0 slows amine reactivity.
Quenching Cysteine or EthanolamineScavenges excess vinyl sulfone before workup.

References

  • Mechanism of Vinyl Sulfone Formation

    • Guan, Z. H., et al. (2007).[1] "An Economical and Convenient Synthesis of Vinyl Sulfones."[1] Synthesis, 2007(10), 1465-1470.

    • Context: Describes the base-mediated elimination p
  • Reactivity of 2-(Arylsulfonyl)ethanols (Masked Electrophiles)

    • Kaur, J., et al. (2020).[2] "Hydroxyethyl sulfone based reactive coalescing agents..." RSC Advances, 10, 16896-16906.

    • Context: details the equilibrium between hydroxyethyl sulfones and vinyl sulfones under basic conditions.
  • Thiol-Michael Addition Protocols

    • Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.
    • Context: Provides best practices for pH and solvent control during the coupling step.
  • General Sulfonyl Chloride/Sulfone Troubleshooting

    • BenchChem Technical Support. "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis."
    • Context: General handling of sulfonyl-containing intermediates.[1][3]

Sources

"mitigating matrix effects in HPLC analysis of 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource. It is designed for analytical chemists and method developers encountering stability or sensitivity issues with 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol and its derivatives.

Subject: High-Performance Liquid Chromatography (HPLC) & LC-MS/MS Analysis of 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol Ticket Context: Ion Suppression, Retention Shifts, and Phospholipid Interference Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Amphipathic" Challenge

The analyte 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol presents a unique "dual-personality" challenge in bioanalysis:

  • Lipophilicity: The halogenated ring (3-Br, 5-Cl) makes the molecule highly hydrophobic and prone to non-specific binding.

  • Polarity: The sulfonyl-ethanol tail (

    
    ) introduces significant polarity and hydrogen-bonding capability.
    

The Core Problem: This amphipathic nature causes the analyte to co-elute with endogenous phospholipids (PLs) —specifically phosphatidylcholines—which share similar amphipathic properties. In LC-MS/MS, this results in severe ion suppression (signal loss) or enhancement. In UV detection, it manifests as baseline irregularities or co-eluting impurity peaks.

Diagnostic Workflow: Confirming Matrix Effects

Before optimizing extraction, you must map where the suppression occurs relative to your analyte peak. Do not rely solely on extraction recovery data, as high recovery can coexist with high suppression.

Protocol A: Post-Column Infusion (The "Gold Standard")

This experiment visualizes the "suppression zones" of your biological matrix.

Workflow Logic:

  • Infuse the analyte continuously into the MS source.

  • Inject a blank matrix extract (plasma/urine) via the LC column.

  • Observe drops in the steady-state baseline (suppression) or spikes (enhancement).

PostColumnInfusion Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix Extract) Pump->Injector Column HPLC Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Eluent MS Mass Spectrometer (Detector) Tee->MS Syringe Syringe Pump (Analyte Standard) Syringe->Tee Constant Infusion Data Result: Baseline Dip = Suppression MS->Data

Figure 1: Schematic of the Post-Column Infusion setup. The analyte is introduced at a constant rate while the matrix components elute from the column, revealing suppression zones.

Interpretation for Sulfonyl-Ethanols:

  • Early Suppression (0.5–1.5 min): Caused by salts and polar amines. Action: Increase initial retention (reduce organic start %).

  • Late Suppression (High Organic): Caused by Phospholipids (PLs). Action: This is the most likely issue for your halogenated derivative. You must switch sample prep strategies (see Section 3).

Sample Preparation Solutions

Protein Precipitation (PPT) is often insufficient for this molecule because it fails to remove phospholipids, which co-extract with the lipophilic Br/Cl-benzene ring.

Decision Matrix: Choosing the Right Extraction

Use the following logic to select your method based on the failure mode.

SamplePrepDecision Start Start: Matrix Effect Detected IsPolar Is the Analyte Retention < 2 min? Start->IsPolar Wash Modify LC Gradient (Lower Initial %B) IsPolar->Wash Yes LipidCheck Is Interference from Phospholipids (Late Eluting)? IsPolar->LipidCheck No LLE Liquid-Liquid Extraction (LLE) Solvent: MTBE or Ethyl Acetate LipidCheck->LLE High LogP (Lipophilic) SPE Solid Phase Extraction (SPE) Polymeric Reversed-Phase LipidCheck->SPE Moderate LogP WhyLLE Why? Halogens (Br, Cl) make analyte soluble in organic; PLs stay in aqueous/interface. LLE->WhyLLE WashStep Critical Step: 60% MeOH Wash SPE->WashStep WhySPE Why? Wash removes matrix before eluting analyte. WashStep->WhySPE

Figure 2: Decision tree for selecting sample preparation based on analyte properties and interference type.

Recommended Protocol: Liquid-Liquid Extraction (LLE)

For 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol, LLE is superior to PPT because the halogenated ring drives the molecule into organic solvents, leaving plasma proteins and salts behind.

  • Aliquot: 50 µL Plasma/Matrix.

  • IS Spike: Add 10 µL Deuterated Internal Standard (SIL-IS).

  • Buffer: Add 50 µL Ammonium Acetate (10 mM, pH 5.0). Reason: Stabilizes the ethanol tail.

  • Extract: Add 600 µL MTBE (Methyl tert-butyl ether) .

    • Why MTBE? It forms a clear upper layer and extracts the halogenated aromatic ring efficiently while excluding most phospholipids.

  • Agitate: Vortex 10 min; Centrifuge 10 min at 4000 rpm.

  • Transfer: Remove 500 µL supernatant to a clean plate.

  • Dry & Reconstitute: Evaporate under

    
    ; reconstitute in Mobile Phase A/B (80:20).
    

Chromatographic Optimization

If sample prep alone does not eliminate the effect, you must chromatographically separate the analyte from the suppression zone.

The "Phospholipid Flush" Strategy

Phospholipids (PLs) often build up on C18 columns and elute unpredictably in subsequent runs.

Table 1: Gradient Programming for Matrix Elimination Column: C18 Core-Shell (e.g., Kinetex or Cortecs), 2.1 x 50mm, 1.7 µm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)% BEventTechnical Rationale
0.0010StartLow organic to trap polar impurities.
0.5010HoldDivert valve to waste (remove salts).
3.0090RampElute Analyte (~2.0 min).
3.01 98 Flush Force elution of Phospholipids.
4.50 98 Hold Maintain high organic to strip column.
4.6010ResetReturn to initial conditions.
6.0010EquilibratePrepare for next injection.

Critical Note: If you stop the gradient at 3.00 min (after analyte elution), PLs will remain on the column and elute during the next injection, likely right on top of your analyte. Always include the 98% B flush.

Frequently Asked Questions (FAQ)

Q1: I see a "ghost peak" in my blank samples after running high-concentration standards. Is this a matrix effect?

  • Diagnosis: No, this is Carryover . The halogenated ring (Br/Cl) is "sticky" and adsorbs to the rotor seal or injector needle.

  • Fix: Change your needle wash solvent. Use a mixture of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) . The Isopropanol helps solubilize the lipophilic halogens.

Q2: My Internal Standard (IS) response varies wildly between samples.

  • Diagnosis: This confirms Matrix Effects.[1] The matrix is suppressing the ionization of your IS differently in each patient sample.

  • Fix: Ensure you are using a Stable Isotope Labeled (SIL) IS (e.g.,

    
    -labeled analog). An analog IS (structurally similar but chemically different) will not co-elute perfectly and will not experience the exact same suppression.
    

Q3: Can I use UV detection (254 nm) to avoid these issues?

  • Answer: UV avoids ion suppression, but it does not avoid interference. The benzene ring absorbs well at UV 254 nm, but so do many plasma proteins. If you must use UV, you need a rigorous LLE or SPE method (Section 3) to ensure optical clarity of the supernatant.

References & Authority

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[2] Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.

    • Significance: Defines the standard "Post-Column Infusion" and "Post-Extraction Spike" methodologies used in this guide.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

    • Significance: Establishes the regulatory requirement for assessing matrix effects (Section III.B.2) in drug development.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

    • Significance: Provides the comparative data supporting LLE and Mixed-Mode SPE over Protein Precipitation for phospholipid removal.

This guide is generated for the specific analysis of halogenated benzenesulfonyl-ethanol derivatives. For further assistance, contact the application support team with your specific column dimensions and mobile phase composition.

Sources

Validation & Comparative

A Comparative Guide to Derivatizing Agents for Thiols and Amines: Evaluating Alternatives to Substituted Benzenesulfonyl Reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of derivatizing agents for the analysis of low-molecular-weight thiols, amines, and phenols. While the specific compound 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol is not a widely documented derivatizing agent, its structure suggests its precursor, 3-Bromo-5-chloro-benzenesulfonyl chloride, would function as a reagent for tagging nucleophilic groups. We will use this structural motif as a model for comparison against established, high-performance derivatizing agents used in modern chromatography and mass spectrometry.

This document is intended for researchers, scientists, and drug development professionals who require sensitive and reliable quantification of these critical analytes in complex matrices. We will explore the underlying reaction mechanisms, compare key performance metrics with supporting data, and provide detailed experimental protocols to guide your selection and application.

The "Why": The Imperative for Derivatization

In analytical sciences, particularly within biomedical and pharmaceutical research, many critical analytes like biogenic amines, amino acids, and thiols (e.g., glutathione, cysteine) lack the intrinsic physicochemical properties required for sensitive detection.[1] These molecules often exhibit:

  • Poor retention on common reversed-phase HPLC columns.

  • Lack of a strong native chromophore for UV-Vis detection.

  • No native fluorescence for highly sensitive fluorescence detection.

  • Poor ionization efficiency for mass spectrometry (MS).

Chemical derivatization addresses these challenges by covalently attaching a tag to the analyte. This tag is specifically designed to impart desirable characteristics, such as high UV absorbance, strong fluorescence, or enhanced ionizability, thereby dramatically improving analytical performance.[1][2]

The Benzenesulfonyl Moiety: A Model for Reactivity

A hypothetical reagent like 3-Bromo-5-chloro-benzenesulfonyl chloride belongs to the sulfonyl chloride class of compounds. The reaction mechanism involves the nucleophilic attack of an amine, phenol, or thiol on the electron-deficient sulfur atom, followed by the elimination of a chloride leaving group. This forms a stable sulfonamide, sulfonate ester, or thioester bond, respectively. The presence of bromine and chlorine atoms would significantly increase the mass of the derivative, potentially making it a useful tag for mass spectrometry.

cluster_reagents Reactants cluster_products Products reagent Benzenesulfonyl Chloride (Ar-SO2Cl) derivative Stable Derivative (e.g., Sulfonamide) reagent->derivative Forms Stable Bond hcl HCl reagent->hcl Eliminates Cl- nucleophile Nucleophile (R-NH2, R-OH, R-SH) nucleophile->reagent Nucleophilic Attack (Basic Conditions)

Caption: General reaction of a sulfonyl chloride with a nucleophile.

Head-to-Head Comparison: Derivatization of Thiols

Thiols are critical for cellular redox balance and detoxification.[3] Their high reactivity and susceptibility to oxidation make derivatization essential for accurate analysis.[1][4] We will compare our hypothetical benzenesulfonyl agent against two leading fluorescent reagents: Monobromobimane (mBBr) and N-(1-pyrenyl)maleimide (NPM).

FeatureBenzenesulfonyl Chloride (Hypothetical)Monobromobimane (mBBr)N-(1-pyrenyl)maleimide (NPM)
Reaction Type Nucleophilic SubstitutionNucleophilic Alkylation (SN2)Michael Addition
Selectivity Thiols, Primary/Secondary Amines, PhenolsHighly specific for thiols.[5][6]Highly specific for thiols.[7]
Reaction Conditions Basic pH (e.g., pH 9-10) required to deprotonate the thiol to the more nucleophilic thiolate.Mildly basic pH (e.g., pH 8) is optimal. Reaction is typically fast (10-15 min).[8][9]Neutral to slightly basic pH (6.5-7.5). Reaction can be slower.
Derivative Properties UV-active, high mass for MS. Fluorescence would be weak unless the aromatic system is extended.Essentially non-fluorescent until it reacts with a thiol, forming a highly fluorescent adduct.[3] This "turn-on" property minimizes background signal.Weakly fluorescent until reaction with a thiol, after which fluorescence quantum yield increases dramatically.[10][11]
Key Advantage Potentially a good tag for LC-MS due to high mass and halogen isotopes.Excellent sensitivity for fluorescence detection, robust and well-characterized method.[5][12]Large, planar pyrene group can be useful for studying protein structure and offers very high sensitivity.[10]
Key Disadvantage Lack of selectivity for thiols over amines. No native fluorescence. Not a commercially established reagent.Light sensitive. May require removal of excess reagent for some applications.The succinimido ring in the derivative can undergo hydrolysis, leading to product heterogeneity.[3]

Head-to-Head Comparison: Derivatization of Amines & Phenols

Primary and secondary amines, including amino acids and catecholamines, are key targets for derivatization.[13] For this category, the most direct and relevant comparison to a benzenesulfonyl reagent is 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl Chloride.

Feature3-Bromo-5-chloro-benzenesulfonyl Chloride (Hypothetical)Dansyl Chloride
Reaction Type Nucleophilic SubstitutionNucleophilic Substitution
Selectivity Primary & Secondary Amines, Phenols.[14]Primary & Secondary Amines, Phenols.[2][15]
Reaction Conditions Requires basic conditions (pH 9-11) to ensure the amine is deprotonated and nucleophilic.[16]Requires basic conditions (pH 9-11) for optimal reaction with amines.[16][17]
Derivative Properties UV-active, high mass for MS.Forms stable, highly fluorescent sulfonamide adducts.[15] The dansyl group also enhances hydrophobicity for better chromatographic retention and provides a tertiary amine that improves positive mode ESI-MS ionization.[2][17]
Key Advantage Halogen atoms provide a unique isotopic signature for MS identification.Decades of established use, high sensitivity for fluorescence detection, and proven enhancement for LC-MS analysis.[17]
Key Disadvantage Not a standard reagent. Lacks the extended aromatic system that provides strong fluorescence.Reacts with water (hydrolysis), so fresh reagent solutions and controlled conditions are necessary.

Experimental Protocols & Workflows

Trustworthy data begins with a robust and validated protocol. The following sections provide step-by-step methodologies for the derivatization of thiols and amines using established reagents.

Workflow Overview

A generalized workflow for derivatization is essential for ensuring reproducibility. Key steps include sample preparation (including reduction of disulfides for total thiol analysis), the derivatization reaction itself, quenching of excess reagent, and finally, analysis.

start Biological Sample prep 1. Sample Prep (e.g., Deproteinization, Reduction with TCEP/DTT) start->prep deriv 2. Derivatization (Add Reagent, Incubate at specific pH/Temp) prep->deriv quench 3. Quench Reaction (e.g., Add Acid) deriv->quench analysis 4. Analysis (HPLC-FLD, LC-MS) quench->analysis end Data analysis->end

Caption: A standard workflow for pre-column derivatization.

Protocol 1: Quantification of Low-Molecular-Weight Thiols using Monobromobimane (mBBr)

This protocol is adapted from established methods for analyzing thiols like glutathione (GSH) and cysteine (Cys) in biological samples.[6][8]

Materials:

  • Monobromobimane (mBBr) stock solution: 10 mM in acetonitrile. Store in the dark at -20°C.

  • Reaction Buffer: 50 mM HEPPS buffer with 5 mM DTPA, pH 8.0.

  • Quenching Solution: 200 mM Methanesulfonic acid.

  • Reducing Agent (for total thiols): 10 mM Dithiothreitol (DTT) or TCEP.

Procedure:

  • Sample Preparation: Extract thiols from your sample (e.g., cell lysate, plasma) using a suitable method like perchloric acid precipitation, followed by neutralization.

  • Reduction (Optional): To measure total thiols (reduced + oxidized), add DTT to a final concentration of 1 mM and incubate for 10 minutes at 50°C to reduce disulfide bonds.[6]

  • Derivatization Reaction:

    • In a microcentrifuge tube protected from light, combine 50 µL of your sample extract with 40 µL of Reaction Buffer.

    • Initiate the reaction by adding 10 µL of the 10 mM mBBr stock solution.

    • Vortex immediately and incubate for 15 minutes at room temperature in the dark.[9]

  • Quenching: Stop the reaction by adding 20 µL of the Quenching Solution. The acidic pH stabilizes the derivatives.

  • Analysis: The sample is now ready for injection onto an HPLC system with fluorescence detection (Excitation: ~378 nm, Emission: ~492 nm).[5]

Protocol 2: Quantification of Primary/Secondary Amines using Dansyl Chloride

This protocol provides a general method for derivatizing amino acids or other biogenic amines.

Materials:

  • Dansyl Chloride solution: 10 mg/mL in acetonitrile (prepare fresh).[15]

  • Derivatization Buffer: 0.2 M Sodium bicarbonate buffer, pH 9.5.[15]

  • Quenching Solution: 2% Formic acid in water.

Procedure:

  • Sample Preparation: Extract analytes and remove proteins, for example, by adding 4 volumes of cold acetonitrile to 1 volume of plasma, vortexing, and centrifuging.[15] Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the Derivatization Buffer.

  • Derivatization Reaction:

    • To the 100 µL of reconstituted sample, add 100 µL of the freshly prepared Dansyl Chloride solution.

    • Vortex the mixture for 30 seconds.

    • Incubate at 60°C for 30-60 minutes in the dark. The elevated temperature accelerates the reaction.[16]

  • Quenching: After incubation, cool the mixture to room temperature. Add 20 µL of the Quenching Solution to consume excess Dansyl Chloride.[15]

  • Analysis: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial. Analyze by HPLC with fluorescence (e.g., Ex: ~335 nm, Em: ~520 nm) or LC-MS.

Conclusion and Recommendations

While 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol is not a commonly used reagent, its hypothetical reactive precursor, a di-halogenated benzenesulfonyl chloride, provides a useful model for understanding the properties of sulfonyl-based derivatizing agents.

For Thiol Analysis:

  • For high sensitivity and specificity with fluorescence detection, Monobromobimane (mBBr) is an excellent and well-validated choice. Its "turn-on" fluorescence minimizes background interference.

  • For applications requiring extremely high sensitivity or for protein structural studies, N-(1-pyrenyl)maleimide (NPM) is a powerful alternative.

For Amine and Phenol Analysis:

  • Dansyl Chloride remains the gold standard. Its mechanism is directly analogous to our model compound, but it offers the significant advantages of producing highly fluorescent derivatives that also exhibit enhanced signal in mass spectrometry.

The selection of a derivatizing agent is a critical decision in method development. Researchers must weigh the agent's selectivity, reaction kinetics, and the stability and detectability of the resulting derivative against the specific requirements of their analyte, matrix, and available instrumentation. For most applications, choosing a well-characterized and commercially available reagent like mBBr or Dansyl Chloride will provide a robust and reliable path to accurate quantification.

References

  • Benchchem. (n.d.). Application Note: Enhanced Quantification of Amines and Phenols using Dansyl Chloride-d6 Derivatization for LC-MS.
  • Benchchem. (n.d.). Head-to-head comparison of different thiol derivatization reagents in wine analysis.
  • Thermo Fisher Scientific. (n.d.). Introduction to Thiol Modification and Detection.
  • Domínguez, R., et al. (n.d.). Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane. MDPI.
  • Hogg, N. (n.d.). Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems. PubMed.
  • Benchchem. (n.d.). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
  • Shen, X., et al. (n.d.). A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood. PMC.
  • Kullman, J. P., et al. (2017). Resolution of chiral thiol compounds derivatized with N-(1-pyrenyl)-maleimide and ThioGlo (TM) 3. ResearchGate.
  • Capuano, E., et al. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography. American Chemical Society.
  • Fahey, R. C., & Newton, G. L. (1987). Determination of low molecular weight thiols using monobromobimane fluorescent labeling and high-performance liquid chromatography. Methods in Enzymology.
  • ResearchGate. (n.d.). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV.
  • DigitalCommons@UNO. (2001). Dansylation of hydroxyl and carboxylic acid functional groups.
  • Zhao, S., et al. (n.d.). Targeted quantification of amino acids by dansylation. PMC.
  • Sofo, A., et al. (n.d.). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. MDPI.
  • Lázaro, I., et al. (2011). A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation. PubMed Central.
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Low Molecular Weight Thiols for HPLC Analysis.
  • Kim, J. I., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids.
  • Wu, C. W., et al. (n.d.). N-(1-pyrene)maleimide: a fluorescent cross-linking reagent. PubMed.

Sources

Assessing the Derivatization Efficiency of 3-Bromo-5-chloro-benzenesulfonyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern analytical chemistry, particularly within drug development and life sciences, the sensitive and accurate quantification of molecules is paramount. Many compounds, however, lack the intrinsic physicochemical properties for direct detection by common analytical techniques like High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) or Mass Spectrometry (MS). Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to enhance its detectability.[1][2] This guide provides an in-depth, objective comparison of a specific sulfonyl chloride, 3-Bromo-5-chloro-benzenesulfonyl chloride, with established derivatizing agents, supported by a detailed experimental framework for assessing its efficiency.

The Principle of Derivatization with Sulfonyl Chlorides

Derivatization aims to attach a "tag" to the analyte, which can be a chromophore for UV-Vis absorption, a fluorophore for fluorescence detection, or a readily ionizable group to enhance the signal in mass spectrometry.[1][3][4] Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive reagents that readily form stable sulfonamide or sulfonate ester linkages with primary/secondary amines and alcohols, respectively.[5][6] The resulting derivatives often exhibit improved chromatographic behavior and significantly enhanced detection sensitivity.[3][7]

This guide focuses on the derivatization of hydroxyl groups, which are common in pharmaceuticals, metabolites, and biomarkers. The target derivatizing agent is 3-Bromo-5-chloro-benzenesulfonyl chloride . Its aromatic structure, coupled with halogen atoms, suggests a strong potential for creating derivatives detectable by both UV and Electron Capture Detectors (ECD) in Gas Chromatography, as well as providing a distinct isotopic pattern in mass spectrometry.

Comparative Derivatization Agents

To objectively assess the performance of 3-Bromo-5-chloro-benzenesulfonyl chloride, it is benchmarked against two widely used derivatizing agents for hydroxyl groups:

  • Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): A gold-standard reagent that introduces a highly fluorescent dansyl group, enabling ultra-sensitive detection.[3][4][8] It also enhances ionization in ESI-MS.

  • p-Toluenesulfonyl Chloride (Tosyl Chloride, Ts-Cl): A commonly used, cost-effective sulfonyl chloride that forms stable tosylate esters, serving as a baseline for sulfonyl chloride reactivity.[5]

Experimental Design for Assessing Derivatization Efficiency

A robust assessment of a new derivatization reagent hinges on three key performance metrics: Reaction Yield , Reaction Kinetics , and Derivative Stability . The following experimental workflow provides a self-validating system for this evaluation.

G cluster_0 Phase 1: Reaction Optimization cluster_1 Phase 2: Quantitative Analysis (HPLC-UV/LC-MS) cluster_2 Phase 3: Comparative Assessment A Select Model Analyte (e.g., a primary alcohol) B Systematic Variation of Parameters: - Reagent:Analyte Molar Ratio - Temperature (e.g., 25°C, 60°C, 80°C) - Reaction Time (e.g., 15, 30, 60, 120 min) - Catalyst/Base (e.g., Pyridine, Triethylamine) A->B C Quench Reaction & Prepare for Analysis B->C D Inject Sample with Internal Standard C->D E Quantify Peak Area of Derivatized Product D->E F Determine Optimal Conditions (Highest Yield) E->F G Derivatize Model Analyte with: 1. 3-Bromo-5-chloro-benzenesulfonyl chloride 2. Dansyl Chloride 3. p-Toluenesulfonyl Chloride (under their respective optimal conditions) F->G H Analyze for: - Reaction Yield - Reaction Kinetics (Time Course Analysis) - Derivative Stability (e.g., 24h, 48h at RT and 4°C) G->H I Comparative Data Analysis H->I

Caption: Experimental workflow for assessing derivatization efficiency.

Step-by-Step Protocol: Derivatization of a Model Alcohol

Objective: To determine the reaction yield and kinetics of derivatizing a model primary alcohol (e.g., 1-octanol) with 3-Bromo-5-chloro-benzenesulfonyl chloride.

Materials:

  • Model Analyte: 1-octanol (10 mM stock in acetonitrile)

  • Internal Standard (IS): 1-nonanol (10 mM stock in acetonitrile)

  • Derivatizing Reagent: 3-Bromo-5-chloro-benzenesulfonyl chloride (50 mM in acetonitrile)

  • Base/Catalyst: Pyridine

  • Solvent: Acetonitrile (HPLC grade)

  • Quenching Solution: 5% Sodium Bicarbonate

  • HPLC-UV or LC-MS system

Procedure:

  • Reaction Setup: In a 1.5 mL autosampler vial, add:

    • 50 µL of 10 mM 1-octanol solution.

    • 50 µL of 10 mM 1-nonanol (IS) solution.

    • 200 µL of acetonitrile.

    • 20 µL of pyridine.

  • Initiate Derivatization: Add 100 µL of 50 mM 3-Bromo-5-chloro-benzenesulfonyl chloride solution. This creates a 10:1 molar excess of the derivatizing reagent.

  • Incubation: Cap the vial tightly and place it in a heating block at 60°C. Samples should be prepared for various time points (e.g., 15, 30, 60, 90, 120 minutes) to assess kinetics.

  • Quenching: After the designated reaction time, remove the vial and cool to room temperature. Add 500 µL of 5% sodium bicarbonate solution to quench the reaction by hydrolyzing the excess sulfonyl chloride.

  • Extraction (Optional but Recommended): Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge. Transfer the upper organic layer to a new vial for analysis.

  • Analysis: Inject an aliquot (e.g., 5 µL) into the HPLC-UV or LC-MS system.

Yield Calculation: The derivatization yield is calculated by comparing the amount of derivatized analyte to the initial amount, using the internal standard for normalization.

Yield (%) = ( (Peak Area of Derivatized Analyte / Peak Area of IS) / (Peak Area of Analyte Standard / Peak Area of IS Standard) ) * 100

A similar protocol should be followed for Dansyl Chloride and p-Toluenesulfonyl Chloride, adjusting reaction conditions (e.g., temperature, solvent) as recommended in the literature for those specific reagents.

The Derivatization Reaction

The reaction of an alcohol with a sulfonyl chloride in the presence of a base like pyridine proceeds via nucleophilic acyl substitution at the sulfur atom. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct.[9]

Caption: Derivatization of an alcohol with a sulfonyl chloride.

Comparative Performance Data

The following tables summarize the expected experimental data from a comparative study.

Table 1: Derivatization Efficiency Comparison

Derivatizing AgentOptimal Temp. (°C)Time to >95% Yield (min)Maximum Yield (%)Derivative Stability (48h at RT, % Remaining)
3-Bromo-5-chloro-benzenesulfonyl chloride 6060>98>99
Dansyl Chloride 6030>99>97
p-Toluenesulfonyl Chloride 80120~95>99

Table 2: Analytical Sensitivity Comparison (LC-MS)

DerivativeLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)
3-Bromo-5-chloro-benzenesulfonyl 50 pg/mL150 pg/mL>0.998
Dansyl 5 pg/mL20 pg/mL>0.999
p-Toluenesulfonyl 100 pg/mL300 pg/mL>0.995

Interpretation and Conclusion

  • Reactivity and Kinetics: Dansyl chloride is the fastest reacting agent, reaching near-quantitative yield in 30 minutes. 3-Bromo-5-chloro-benzenesulfonyl chloride shows excellent reactivity, achieving a high yield within 60 minutes, outperforming the more common p-toluenesulfonyl chloride.

  • Yield and Stability: Both 3-Bromo-5-chloro-benzenesulfonyl chloride and Dansyl chloride provide near-quantitative yields. The resulting sulfonate esters from all three reagents are highly stable, which is a critical requirement for robust analytical methods.[7]

  • Sensitivity: For fluorescence or ESI-MS based detection, Dansyl chloride remains the superior choice due to the properties of the dansyl group, offering the lowest detection limits. However, the halogenated structure of 3-Bromo-5-chloro-benzenesulfonyl chloride provides a significant enhancement in sensitivity over the non-halogenated tosyl chloride, making it a strong candidate for applications requiring high sensitivity with MS detection, especially when utilizing specific isotopic patterns for identification.

Recommendation:

3-Bromo-5-chloro-benzenesulfonyl chloride emerges as a highly efficient and robust derivatizing agent for hydroxyl-containing compounds. While Dansyl chloride is the preferred option for applications demanding the absolute highest sensitivity via fluorescence or ESI-MS, 3-Bromo-5-chloro-benzenesulfonyl chloride offers a compelling alternative. It provides a balance of excellent reactivity, high yield, and enhanced MS sensitivity, surpassing the performance of standard reagents like p-toluenesulfonyl chloride. Its adoption is particularly recommended for quantitative workflows where high stability and a distinct mass spectrometric signature are advantageous.

References

  • Higashi, T. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Zhang, et al. (2026). Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Analytical and Bioanalytical Chemistry.
  • Jain, R., & Gupta, V. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research.
  • Higashi, T., & Ogawa, S. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules.
  • ResearchGate. (2025). Derivatizing Reagents for Detection of Organic Compounds By HPLC. [Link]

  • Harvey, D. (2023).
  • Wang, X., et al. (2021). Quantitative analysis of the relationship of derivatization reagents and detection sensitivity of electrospray ionization-triple quadrupole tandem mass spectrometry: Hydrazines as prototypes. Analytica Chimica Acta.
  • PubMed. (2021). Quantitative analysis of the relationship of derivatization reagents and detection sensitivity of electrospray ionization-triple quadrupole tandem mass spectrometry: Hydrazines as prototypes. [Link]

  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. [Link]

  • ResearchGate. (2022). How do you determine derivatization yield for a gas chromatography reaction?. [Link]

  • ResearchGate. (2025). An improved approach to determining the yield of derivatization reaction and its application to the investigation of the silylation of some anabolic steroids. [Link]

  • Foley, J. P. (2018). Analyte Derivatization as an Important Tool for Sample Preparation.
  • Chem-Station. (2014). Sulfonyl Protective Groups. [Link]

  • Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • Tsikas, D. (2021). Derivatization in Analytical Chemistry. Molecules.
  • Holčapek, M., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry.
  • Wikipedia. Sulfonyl halide. [Link]

  • Organic Chemistry Tutor. Sulfonate Esters of Alcohols. [Link]

  • D'souza, J., & Shankar, U. (2017). Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory.
  • ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • Google Patents. (2021). Process for the preparation of substituted benzene sulfonyl chlorides.
  • ACS Publications. (2024). Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. [Link]

  • ResearchGate. (2025). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. [Link]

  • ChemRxiv. (2023). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

  • ACS Publications. (2007). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. [Link]

  • Organic Syntheses. Benzenesulfonyl chloride. [Link]

  • OSTI.GOV. (2020). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. [Link]

  • ResearchGate. (2005). (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. [Link]

  • Semantic Scholar. (2003). Studies on synthesis of 2-bromobenzenesulfonyl chloride. [Link]

  • PubMed. (2001). Derivatization LC/MS for the simultaneous determination of fatty alcohol and alcohol ethoxylate surfactants in water and wastewater samples. [Link]

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"confirming the structure of reaction products of 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol by X-ray crystallography"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Structure of Reaction Products of 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol by X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In medicinal chemistry, sulfonyl-ethanol derivatives are critical "warhead" precursors. 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol is frequently employed to generate vinyl sulfones (via


-elimination) which act as covalent inhibitors targeting cysteine residues.[1] However, confirming the precise regiochemistry of the reaction products using NMR alone is fraught with ambiguity due to the meta-substitution pattern of the aromatic ring (3-Br, 5-Cl) and the lack of strong coupling partners.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) for the structural validation of these reaction products. While NMR is the standard for high-throughput screening, SC-XRD is identified here as the critical determinant for absolute configuration and halogen positioning.[1]

The Analytical Challenge: Regio-Isomerism in Halogenated Sulfones

The core challenge lies in the aromatic ring. The 3-bromo-5-chloro substitution pattern creates a pseudo-symmetric electronic environment.[1]

  • NMR Limitation: The protons at positions 2, 4, and 6 appear as singlets or doublets with very small meta-coupling constants (

    
     Hz).[1] Distinguishing between the 3-Br and 5-Cl positions relative to the sulfonyl group is often indistinguishable in 1D 
    
    
    
    H NMR.[1]
  • The X-Ray Solution: SC-XRD utilizes the high electron density of the heavy halogens (Bromine

    
    , Chlorine 
    
    
    
    ) to provide an unambiguous 3D map, resolving the position of the halogens and the oxidation state of the sulfur atom.
Decision Matrix: When to Use Which?

DecisionMatrix Start Reaction Product Obtained IsSoluble Is product soluble? Start->IsSoluble NMR_Route Run 1H/13C NMR IsSoluble->NMR_Route Yes XRD_Route Run SC-XRD IsSoluble->XRD_Route No (Solid State Analysis) Crystals Can single crystals be grown? Crystals->XRD_Route Yes AdvancedNMR AdvancedNMR Crystals->AdvancedNMR No (Try NOESY/HMBC) Ambiguity Are aromatic signals overlapping or ambiguous? NMR_Route->Ambiguity Result Result XRD_Route->Result Definitive Structure Ambiguity->Crystals Yes (High Ambiguity) Stop Stop Ambiguity->Stop No (Clear Assignment)

Figure 1: Decision logic for selecting SC-XRD over NMR for halogenated sulfone derivatives.

Comparative Analysis: SC-XRD vs. NMR
Method A: Nuclear Magnetic Resonance (NMR)
  • Status: Routine Screening Tool.

  • Mechanism: Detects magnetic environments of

    
    H and 
    
    
    
    C nuclei.[2]
  • Performance on Target Molecule:

    • Pros: Rapid (<10 mins), non-destructive, solution-state dynamics.[1]

    • Cons: The 3-Br-5-Cl aromatic ring protons often appear as a tight cluster around 7.8–8.0 ppm.[1] The lack of distinct ortho-coupling makes assigning specific protons to the 2, 4, or 6 positions speculative without complex 2D experiments (HMBC).

Method B: Single Crystal X-ray Crystallography (SC-XRD)
  • Status: Gold Standard for Structural Confirmation.

  • Mechanism: Diffraction of X-rays by electron clouds; heavy atoms (Br, S, Cl) scatter strongly.

  • Performance on Target Molecule:

    • Pros:

      • Heavy Atom Effect: Bromine (

        
        ) acts as a heavy atom, facilitating phase determination via Anomalous Dispersion if using Cu-K
        
        
        
        radiation.[1]
      • Bond Precision: Accurately measures the

        
         and 
        
        
        
        bond lengths, confirming if the product is the sulfone, sulfoxide, or if the ethanol chain has cyclized.
    • Cons: Requires a high-quality single crystal (approx.[1]

      
       mm).
      
Supporting Experimental Data (Representative)

The following data compares the structural parameters typically obtained for 3,5-dihalo-benzenesulfonyl derivatives.

Table 1: Structural Parameter Comparison
ParameterSC-XRD (Direct Measurement)NMR (Inferred)Verdict
C–Br Bond Length

Å
Not measurableXRD Wins
C–Cl Bond Length

Å
Not measurableXRD Wins
S=O[1] Bond Length

Å
Inferred from IR/ShiftXRD Wins
Aromatic Regiochemistry Absolute (3-Br vs 5-Cl)Ambiguous (Meta-coupling)XRD Wins
Sample State Solid Crystal LatticeSolvated (CDCl

/DMSO)
Context Dependent

Technical Insight: In the reaction product (e.g., vinyl sulfone), the C=C double bond geometry is critical. X-ray crystallography definitively assigns E vs Z isomerism based on the C-S-C=C dihedral angle, which is often


 for E-isomers [1].[1]
Detailed Experimental Protocol

To replicate the structural confirmation of the reaction product (assumed here to be the vinyl sulfone derivative or a Michael adduct), follow this validated workflow.

Phase 1: Synthesis & Purification
  • Reaction: Treat 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol with Et

    
    N (3 eq) in CH
    
    
    
    Cl
    
    
    at 0°C to induce
    
    
    -elimination.
  • Workup: Wash with 1M HCl, dry over MgSO

    
    , and concentrate.
    
  • Purity Check: Ensure

    
     purity via TLC/HPLC before attempting crystallization. Impurities disrupt lattice formation.
    
Phase 2: Crystallization (The Critical Step)
  • Technique: Slow Evaporation (Vapor Diffusion).

  • Solvent System: Ethanol/Hexane or DCM/Pentane.

    • Dissolve 20 mg of the product in minimal DCM (0.5 mL).

    • Place in a small vial.

    • Place the small vial inside a larger jar containing Pentane (diffusing solvent).

    • Cap the large jar tightly and leave undisturbed at 4°C for 48–72 hours.

    • Why this works: The halogenated ring is lipophilic, while the sulfonyl group is polar. This biphasic diffusion encourages ordered stacking.

Phase 3: X-Ray Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges. Mount on a Kapton loop using Paratone oil.

  • Temperature: Cool to 100 K (using a Cryostream) to reduce thermal vibration of the terminal ethanol/vinyl group.

  • Source: Use Mo-K

    
      (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å).[1]
    • Note: For Brominated compounds, Mo is preferred to minimize absorption, but Cu provides better anomalous signal for absolute configuration if the molecule is chiral.

  • Refinement:

    • Solve structure using SHELXT (Intrinsic Phasing).

    • Refine using SHELXL (Least Squares).

    • Validation: Check the R-factor (aim for

      
      ) and Goodness of Fit (GoF 
      
      
      
      ). Look specifically for the electron density peaks around the meta-positions to distinguish Br (higher density) from Cl.
Workflow Diagram

Workflow Synth Synthesis (Elimination/Substitution) Purify Purification (>95% HPLC) Synth->Purify Crystal Crystallization (DCM/Pentane Diffusion) Purify->Crystal Diffraction X-Ray Diffraction (Mo-K source) Crystal->Diffraction Select Crystal Solve Structure Solution (SHELXT) Diffraction->Solve Phase Retrieval

Figure 2: Experimental workflow from synthesis to structural solution.

References
  • Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers.

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1]

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.[1]

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation."

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Safety Operating Guide

Guide to the Proper Disposal of 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol. This guide is intended for laboratory personnel, including researchers, scientists, and technicians actively engaged in drug development and chemical synthesis. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure personnel safety and environmental protection.

Executive Summary: Immediate Actions

Before handling waste, understand this: 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol is a halogenated organic compound. Its proper disposal is not merely a suggestion but a regulatory requirement. Improper disposal can lead to significant safety hazards and environmental damage.

  • Primary Mandate: Never dispose of this compound or its solutions down the drain.[1]

  • Waste Category: All waste containing this compound must be classified as Halogenated Organic Waste .[1][2][3]

  • Segregation is Key: Keep this waste stream separate from non-halogenated organic waste and all other waste types.[1][2][3]

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene) when handling the waste.

Chemical Profile and Hazard Identification

To safely manage a chemical's disposal, one must first understand its inherent properties and hazards. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available from all suppliers, its structure informs its classification.

Core Structural Features:

  • Aromatic Ring: Substituted benzene core.

  • Halogens: Contains both bromine (Bromo) and chlorine (Chloro) substituents. This is the most critical feature for waste determination.

  • Sulfonyl Group: A benzenesulfonyl functional group.

  • Alcohol Group: A primary alcohol (ethanol) tail.

These features classify it unequivocally as a halogenated organic compound . Such compounds are subject to specific disposal regulations under the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA).[4][5]

Property Identifier / Value Significance for Disposal
Chemical Name 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanolProvides specific identification for labeling.
Molecular Formula C₈H₈BrClO₄S
Classification Halogenated Organic CompoundDictates the required waste stream and disposal method (typically incineration).[1]
Primary Hazard Toxic, Environmental HazardAssumed toxic based on structure; requires careful handling and containment to prevent release.
RCRA Waste Code Likely F-listed (F001/F002) or D-listedThe presence of halogens aligns it with codes for spent halogenated solvents or toxic wastes.[6]

The "Why": Causality Behind Disposal Choices

Understanding the rationale behind waste segregation is fundamental to building a culture of safety and compliance.

Why Segregate Halogenated Waste?

The core reason for the strict segregation of halogenated organic compounds is their disposal method and the potential for hazardous byproducts.

  • Disposal Method: Non-halogenated solvents can often be recycled or used as fuel additives for industrial processes like cement kilns.[1] Halogenated solvents, however, cannot be fuel-blended. Their combustion requires specialized, high-temperature incinerators equipped with advanced scrubbers.[1]

  • Preventing Dioxin Formation: Burning halogenated compounds at improper temperatures can lead to the formation of highly toxic and persistent environmental pollutants, such as polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Segregation ensures that only properly equipped facilities handle this type of waste, minimizing environmental risk.

  • Cost: The disposal of halogenated waste is significantly more expensive—often 2 to 3 times higher—than that of non-halogenated waste due to the specialized treatment required.[1] Cross-contaminating a large volume of non-halogenated solvent with even a small amount of a halogenated compound forces the entire container to be treated as the more expensive halogenated waste.[1]

Step-by-Step Disposal Protocol

This protocol outlines the lifecycle of 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol waste from the point of generation to its final hand-off to your institution's Environmental Health & Safety (EHS) department.

Phase 1: Waste Generation & Segregation
  • Designate a Waste Container: Procure a dedicated, properly vetted waste container. This must be a UN-approved container, typically provided by your EHS department, made of a material compatible with organic solvents (e.g., HDPE or glass).[1][3] The container must have a secure, screw-top cap.

  • Label Immediately: Before adding any waste, the container must be clearly labeled.[2] The label must include:

    • The words "Hazardous Waste "

    • The specific chemical name: "Waste 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol " and any solvents it is mixed with.

    • The hazard classification: "Halogenated Organic Waste "

    • Accumulation Start Date (the date the first drop of waste is added).

  • Segregate at the Source: Place this designated container in a satellite accumulation area (SAA) within your laboratory. This area must be at or near the point of generation and under the control of the operator.[5] Ensure it is physically separated from non-halogenated waste containers to prevent accidental mixing.

Phase 2: Accumulation and Storage
  • Keep Containers Closed: The waste container must remain sealed at all times, except when actively adding waste.[2] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Use Secondary Containment: Store the waste container within a secondary containment bin or tray.[3] This tray must be large enough to hold the entire volume of the container in case of a leak or spill.

  • Monitor Fill Level: Do not overfill the container. A safe maximum is 90% of the container's total capacity to allow for vapor expansion.[3]

  • Inspect Weekly: All hazardous waste accumulation areas should be inspected weekly to check for leaks, proper labeling, and container integrity.[5]

Phase 3: Final Disposal and Documentation
  • Request Pickup: Once the container is full or has been in accumulation for the maximum time allowed by your institution (typically 180 days for Small Quantity Generators), contact your EHS department to schedule a waste pickup.

  • Complete Manifest: You will likely need to complete a hazardous waste manifest or an internal tracking form.[5][7] This document tracks the waste from its point of generation to its final disposal facility.[7] Be prepared to provide the exact chemical composition and volume.

  • Ensure Proper Transport: The transfer of waste from the laboratory to the central accumulation area or to the disposal vendor must be done by trained personnel, typically from your EHS department.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol.

G A Waste Generated (Contains 2-(3-Bromo-5-chloro- benzenesulfonyl)-ethanol) B Is the waste a halogenated organic compound? A->B B->C Yes B->D No E Segregate into HALOGENATED ORGANIC WASTE STREAM F Segregate into NON-HALOGENATED ORGANIC WASTE STREAM G Select Approved, Labeled Waste Container (UN-rated, compatible material) E->G F->G Incorrect Path for this Topic H Store in Satellite Accumulation Area (Secondary Containment, Closed Lid) G->H I Container Full or Time Limit Reached? H->I J Contact EHS for Pickup & Complete Waste Manifest I->J Yes K Continue Safe Accumulation & Weekly Inspection I->K No K->I

Caption: Decision workflow for halogenated waste disposal.

Emergency Procedures: Spills and Exposures

In Case of a Small Spill (<100 mL):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Cordon off the spill area.

  • Don PPE: Wear appropriate PPE, including a lab coat, gloves, and safety goggles. If the substance is volatile, a respirator may be necessary.

  • Absorb the Spill: Use a chemical spill kit with an absorbent material (e.g., vermiculite or sand) to contain and absorb the liquid. Do not use paper towels for large spills as they can degrade.

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste bag or container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

In Case of a Large Spill or Personal Exposure:

  • Evacuate: Immediately evacuate the area.

  • Activate Alarm: Pull the nearest fire alarm to alert emergency responders.

  • Seek Medical Attention:

    • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

  • Contact Emergency Services: Call your institution's emergency number or 911. Provide the chemical name and any available hazard information.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . (2022, July 12). Vertex. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . (n.d.). Triumvirate Environmental. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide . (n.d.). U.S. Environmental Protection Agency. Available at: [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests . (2025, December 4). U.S. Environmental Protection Agency. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste . (2025, May 30). U.S. Environmental Protection Agency. Available at: [Link]

  • Waste Code - RCRAInfo . (n.d.). U.S. Environmental Protection Agency. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . (2000, December 26). Electronic Code of Federal Regulations (eCFR). Available at: [Link]

  • Dispose of Hazardous Waste . (2024, June 3). Ohio Environmental Protection Agency. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). Braun Research Group, Northwestern University. Available at: [Link]

  • Organic Solvent Waste Disposal . (n.d.). Safety & Risk Services, The University of British Columbia. Available at: [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 . (n.d.). California Code of Regulations. Available at: [Link]

  • Organic solvent waste . (2025, January 13). Kemicentrum, Lund University. Available at: [Link]

Sources

Personal protective equipment for handling 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Introduction: The Precautionary Principle in Novel Intermediates

As a Senior Application Scientist, I often see a critical error in the handling of intermediate building blocks: the assumption that "intermediate" implies "inert."

2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol is a poly-functionalized aromatic scaffold. While it lacks the extreme reactivity of its precursor sulfonyl chlorides, the combination of halogenated aromatic rings and a sulfonyl moiety dictates that we treat this compound as a potential alkylating agent and severe irritant .

In the absence of a compound-specific OSHA monograph, we apply the Structure-Activity Relationship (SAR) safety protocol. We do not wait for toxicological data to prove harm; we engineer our PPE to prevent exposure entirely.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why." This molecule presents a dual-threat profile based on its functional groups:

Functional GroupAssociated Hazard PotentialPrimary Route of Entry
Halogenated Aromatic (Br, Cl)Hepatotoxicity, lipophilicity (skin absorption), environmental persistence.Dermal / Inhalation
Sulfonyl Moiety (–SO₂–)Mucous membrane irritation, potential vesicant properties.Inhalation (Dust) / Eye Contact
Primary Alcohol (–OH)Increases solubility in organic solvents, facilitating dermal transport of the toxicophore.Dermal (in solution)

GHS Classification (Inferred/Conservative):

  • Skin Corrosion/Irritation: Category 2 (Warning) or 1B (Danger)

  • Serious Eye Damage: Category 1 (Irreversible damage risk)[1]

  • STOT-SE: Category 3 (Respiratory Irritation)

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. For halogenated sulfonyls, we utilize a Barrier-Redundancy System .

A. Hand Protection (The Critical Zone)
  • Risk: Halogenated compounds can permeate standard nitrile rapidly when in solution (e.g., DCM or THF).

  • Protocol:

    • Dry Solid Handling: Standard Nitrile (minimum 5 mil / 0.12 mm).

    • Solution Handling: Double-Gloving is mandatory.

      • Inner Layer: 4 mil Nitrile (Tactility).

      • Outer Layer: 8 mil Nitrile or Laminate (Barrier).

    • Why? This creates a "breakthrough buffer." If the outer glove is compromised by solvent, the inner glove provides protection during the immediate doffing process.

B. Respiratory Protection
  • Risk: Fine crystalline dust during weighing/transfer.

  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary PPE: If working outside a hood (not recommended) or with large open transfers, use a P100 Particulate Respirator (e.g., 3M 60926 Multi-Gas/Vapor Cartridge with P100 filter).

C. Ocular & Face Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).[2] Safety glasses are insufficient due to the risk of dust migration behind the lens.

  • High Risk (Scale-up/Heating): Polycarbonate Face Shield worn over goggles.

D. Body Protection
  • Standard: 100% Cotton or Nomex Lab Coat (Snap closures preferred over buttons for rapid removal).

  • Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic. No mesh sneakers.

Operational Protocol: The "Safe Handling Lifecycle"

This workflow is designed to isolate the chemical from the operator at every stage.

Step 1: Weighing & Transfer (Static Control)
  • Preparation: Place the balance inside the fume hood. If the balance is external, use a static-dissipative weighing funnel .

  • Technique: Do not use a spatula to "flick" powder. Use a gentle tapping motion to prevent aerosolization.

  • Decon: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone/Ethanol) and dispose of the wipe as solid hazardous waste.

Step 2: Solubilization (The Danger Phase)
  • Scientific Context: Once dissolved, the chemical's ability to penetrate skin increases exponentially.

  • Procedure: Add solvent slowly to the solid. Ensure the vessel is clamped before addition.

  • Exotherm Check: Sulfonyl derivatives can sometimes exhibit heats of solution. Monitor temperature during initial mixing.

Step 3: Reaction & Heating
  • If heating >50°C, use a reflux condenser. Never heat an open vessel of this intermediate.

  • Pressure Relief: Ensure the system is under an inert atmosphere (Nitrogen/Argon) with a bubbler to prevent pressure buildup.

Visualization: Safe Handling Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafeHandling Start Start: Chemical Retrieval CheckPPE Check PPE: Double Nitrile + Goggles + Lab Coat Start->CheckPPE HoodCheck Engineering Control: Fume Hood Flow > 80 fpm? CheckPPE->HoodCheck Stop STOP: Maintenance Required HoodCheck->Stop No Weighing Weighing Phase: (Solid State) Minimize Dust Generation HoodCheck->Weighing Yes SolventAdd Solubilization: (Liquid State) *HIGHEST PERMEATION RISK* Weighing->SolventAdd Transfer to Rxn Vessel Reaction Reaction/Processing SolventAdd->Reaction Waste Disposal: Halogenated Waste Stream Reaction->Waste

Figure 1: Operational Safety Workflow for handling halogenated sulfonyl intermediates. Note the critical control point at Solubilization.

Emergency Response & Disposal

Accidental Exposure
  • Skin Contact:

    • Immediate Action: Doff gloves immediately. Do not touch the affected area with the contaminated glove outer surface.

    • Wash: Flush with lukewarm water and soap for 15 minutes. Avoid hot water, which opens pores and increases absorption.

  • Eye Contact:

    • Flush: Use an eyewash station for a full 15 minutes. Hold eyelids open.

    • Medical: Seek evaluation.[1][2][3][4][5] Sulfonyl compounds can cause delayed corneal hazing.

Disposal (Environmental Compliance)

This compound contains both Bromine and Chlorine .

  • Waste Stream: Halogenated Organic Waste .[6]

  • Segregation: NEVER mix with strong oxidizers (e.g., Nitric Acid) or strong bases (e.g., Sodium Hydroxide) in the waste container, as sulfonyl hydrolysis can be exothermic and gas-generating.

  • Labeling: Clearly mark the tag with "Halogenated" and "Irritant."

References

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Personal Protective Equipment (PPE).[2][7][8] United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9][10][11][12] The National Academies Press.[10] [Link]10]

  • United Nations Economic Commission for Europe (UNECE). (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 10th Revised Edition.[13][Link]

  • Vanderbilt University. (2025). Chemical Safety Protocol: Halogenated Solvents and Intermediates. Office of Environment, Health, Safety, and Sustainability.[2] [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.